molecular formula C16H32N6O7 B1429408 Azido-PEG7-azide CAS No. 225523-86-4

Azido-PEG7-azide

Cat. No. B1429408
M. Wt: 420.46 g/mol
InChI Key: NVKODTBPHMGJLW-UHFFFAOYSA-N
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Description

Azido-PEG7-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of Azido-PEG7-azide involves the reaction of corresponding PEG azides via a convenient, mild click reaction . This method is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG7-azide is C16H32N6O7 . It has a molecular weight of 420.46 g/mol .


Chemical Reactions Analysis

Azido-PEG7-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG7-azide has a molecular weight of 420.46 g/mol . Its molecular formula is C16H32N6O7 . The compound is a liquid .

Scientific Research Applications

Synthetic Organic Chemistry

  • Azides are chemical compounds widely used in synthetic organic chemistry .
  • They play a pivotal role for subsequent synthesis of organonitrogens such as amines and triazoles .
  • The azido groups are electrophilic and are susceptible to various nucleophiles such as carbanions .

Pharmaceutical Sciences

  • Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the development of pharmaceuticals .
  • Azide compounds play a central role in the synthesis of 1,2,3-triazoles in click chemistry .

Materials Chemistry

  • Azide compounds are essential in organic and materials chemistry .
  • They are used in the synthesis of organonitrogens such as amines and triazoles .

Method of Application

  • A team of researchers developed an efficient method to prepare organomagnesium intermediates having a protected azido group .
  • The novelty of this synthesis method lies in protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates .
  • These intermediates served in the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .

Results or Outcomes

  • The researchers found a new azide synthesis method utilizing the Grignard reaction and developed a new method for the synthesis of 1,2,3-triazoles .
  • The team found that the iodine-magnesium exchange reaction proceeds efficiently with aryl iodides having azido groups .
  • This method is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .

Safety And Hazards

Azido-PEG7-azide should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, move the victim into fresh air .

Future Directions

Azido-PEG7-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group (N3) enables click chemistry with an alkyne to yield a stable triazole linkage . This makes it a valuable tool for future research and applications in bioconjugation, labeling, and chemical modification .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKODTBPHMGJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG7-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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